molecular formula C8H16N2OS B8218476 N-(3-(Thietan-3-ylamino)propyl)acetamide

N-(3-(Thietan-3-ylamino)propyl)acetamide

Cat. No.: B8218476
M. Wt: 188.29 g/mol
InChI Key: NWHYEAYVGUXADF-UHFFFAOYSA-N
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Description

N-(3-(Thietan-3-ylamino)propyl)acetamide: is an organic compound that features a thietane ring, which is a four-membered ring containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Thietan-3-ylamino)propyl)acetamide typically involves the reaction of thietane derivatives with appropriate amines and acylating agents. One common method includes the reaction of 3-aminopropylamine with thietane-3-carboxylic acid, followed by acylation with acetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-efficiency and yield, involving continuous flow reactors and automated systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Thietan-3-ylamino)propyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to break the thietane ring, leading to the formation of linear sulfides.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the acetamide moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Linear sulfides.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(3-(Thietan-3-ylamino)propyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(Thietan-3-ylamino)propyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thietane ring and amide group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(Thietan-3-ylamino)propyl)formamide
  • N-(3-(Thietan-3-ylamino)propyl)butyramide
  • N-(3-(Thietan-3-ylamino)propyl)benzamide

Uniqueness

N-(3-(Thietan-3-ylamino)propyl)acetamide is unique due to its specific combination of a thietane ring and an acetamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[3-(thietan-3-ylamino)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2OS/c1-7(11)9-3-2-4-10-8-5-12-6-8/h8,10H,2-6H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHYEAYVGUXADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCNC1CSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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